benzyl 3-nitropyrrolidine-1-carboxylate
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Overview
Description
It is characterized by its molecular formula C12H14N2O4 and a molecular weight of 250.3. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of benzyl 3-nitropyrrolidine-1-carboxylate typically involves the nitration of pyrrolidine derivatives followed by esterification. One common synthetic route includes the reaction of 3-nitropyrrolidine with benzyl chloroformate under basic conditions to form the desired ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Benzyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acids, bases, and nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted pyrrolidine derivatives .
Scientific Research Applications
Benzyl 3-nitropyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 3-nitropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins and enzymes, leading to its biological effects . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzyl 3-nitropyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities.
Benzyl esters: These compounds have a benzyl group attached to an ester functional group, similar to this compound, but may have different core structures.
Nitro compounds: These compounds contain a nitro group, which imparts specific chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, benzyl group, and nitro group, which together contribute to its distinct chemical and biological properties .
Properties
CAS No. |
1309581-45-0 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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